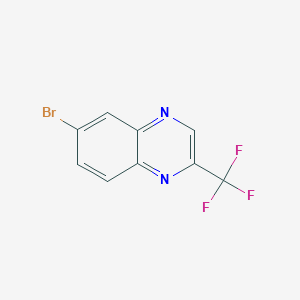

6-Bromo-2-(trifluoromethyl)quinoxaline

Description

The exact mass of the compound 6-Bromo-2-(trifluoromethyl)quinoxaline is 275.95100 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-2-(trifluoromethyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(trifluoromethyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1240621-90-2 |

|---|---|

Molecular Formula |

C9H4BrF3N2 |

Molecular Weight |

277.04 g/mol |

IUPAC Name |

6-bromo-2-(trifluoromethyl)quinoxaline |

InChI |

InChI=1S/C9H4BrF3N2/c10-5-1-2-6-7(3-5)14-4-8(15-6)9(11,12)13/h1-4H |

InChI Key |

YTNATWXMWOYRIF-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC(=CN=C2C=C1Br)C(F)(F)F |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS 1240621-90-2) – Synthesis, Structural Logic, and Advanced Pharmacological Applications

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven method for enhancing a drug candidate's metabolic stability, lipophilicity, and target-binding affinity. 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2) represents a highly privileged scaffold in this domain. Featuring an electron-withdrawing trifluoromethyl (–CF₃) group and a reactive bromine atom at the 6-position, this molecule serves as a versatile linchpin for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this whitepaper to dissect not only the physicochemical properties of this compound but also the mechanistic causality behind its synthesis and its critical role in developing next-generation therapeutics, including Class IIa HDAC inhibitors and Factor XIa anticoagulants.

Physicochemical Profile and Structural Analysis

The utility of 6-Bromo-2-(trifluoromethyl)quinoxaline stems from its unique electronic distribution. The quinoxaline core is inherently electron-deficient, a property further amplified by the –CF₃ group. This electronic configuration makes the scaffold highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) while providing a strong dipole for hydrogen-bond acceptor interactions in enzymatic pockets.

Quantitative Data Summary

The following table summarizes the core quantitative and physicochemical properties of the scaffold, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior [1].

| Property | Value | Analytical Significance |

| CAS Number | 1240621-90-2 | Unique registry identifier for procurement and QA. |

| Molecular Formula | C₉H₄BrF₃N₂ | Dictates exact mass for high-resolution MS. |

| Molecular Weight | 277.04 g/mol | Baseline for stoichiometric calculations. |

| SMILES String | FC(C1=NC2=CC=C(Br)C=C2N=C1)(F)F | Structural input for in silico docking models. |

| LogP (Calculated) | ~3.22 | Indicates favorable lipophilicity for membrane permeability. |

| Physical State | Solid | Requires dissolution in polar aprotic/protic solvents. |

| Storage Conditions | 2–8°C, sealed, dry | Prevents ambient moisture degradation over time. |

De Novo Synthesis & Regioisomer Resolution

The construction of the 6-bromo-2-(trifluoromethyl)quinoxaline core relies on the condensation of an asymmetric diamine with a fluorinated dicarbonyl equivalent. Because the starting material is asymmetric, the reaction inherently produces a mixture of regioisomers.

Mechanistic Causality

The reaction utilizes 4-bromo-1,2-diaminobenzene and 1,1-dibromo-3,3,3-trifluoroacetone (or a similar trifluoropyruvaldehyde derivative). Sodium acetate (NaOAc) is employed as a mild base. Why NaOAc? Stronger bases would risk degrading the sensitive –CF₃ group via haloform-type cleavages, while NaOAc perfectly buffers the hydrobromic acid (HBr) generated during the condensation, driving the equilibrium forward without inducing side reactions.

Self-Validating Experimental Protocol: Core Synthesis

This protocol is designed with internal validation checkpoints to ensure reproducibility and high yield.

-

Solvent Preparation: Dissolve 1.0 equivalent of 4-bromo-1,2-diaminobenzene in a 1:1 mixture of Methanol/Water. Rationale: Methanol solubilizes the organic diamine, while water ensures the NaOAc buffer remains in solution.

-

Buffer Activation: Add 2.0 equivalents of sodium acetate. Stir at ambient temperature (20–25°C) for 15 minutes to establish a homogeneous buffered environment.

-

Controlled Addition: Add 1.1 equivalents of 1,1-dibromo-3,3,3-trifluoroacetone dropwise over 30 minutes. Rationale: The condensation is exothermic; dropwise addition controls the thermal runaway and minimizes the formation of polymeric byproducts.

-

Reaction Propagation: Stir the mixture at room temperature for 17.5 hours.

-

In-Process Control (IPC): Sample the reaction and analyze via LC-MS. Validation: The reaction is complete when the diamine peak disappears and a dominant mass of m/z 277 [M+H]⁺ emerges.

-

Workup: Quench with distilled water, extract three times with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Regioisomer Resolution (Critical Step): The crude product is a mixture of 6-bromo and 7-bromo regioisomers. Separate the mixture using preparative HPLC or silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Validation: Confirm the absolute regiochemistry of the isolated 6-bromo isomer using 2D-NMR (NOESY/HMBC) to verify the spatial relationship between the protons on the aromatic ring and the quinoxaline nitrogens.

Workflow for the synthesis and regioisomer resolution of the quinoxaline scaffold.

Advanced Pharmacological Applications & Downstream Derivatization

The 6-bromo substituent acts as an ideal anchor for palladium-catalyzed cross-coupling, allowing researchers to build complex, biologically active architectures.

Class IIa HDAC Inhibitors for Huntington's Disease

Histone deacetylases (HDACs) regulate gene expression by altering chromatin structure. Class IIa HDACs (HDAC4, 5, 7, 9) possess a unique "lower pocket" in their catalytic domain. According to Bürli et al. (2014), the 2-(trifluoromethyl)quinoxaline scaffold perfectly exploits this lower pocket, providing exceptional selectivity over Class I HDACs [2].

To build these inhibitors, the core scaffold undergoes a Heck Coupling to attach an acrylate moiety, which is later cyclized.

Self-Validating Protocol: Heck Coupling Derivatization

-

Reagent Charging: In an oven-dried Schlenk flask under argon, combine 6-bromo-2-(trifluoromethyl)quinoxaline (1.0 eq), ethyl acrylate (1.5 eq), palladium diacetate [Pd(OAc)₂] (0.05 eq), and tri-o-tolylphosphine [P(o-tol)₃] (0.10 eq).

-

Solvent & Base: Inject anhydrous acetonitrile (solvent) and triethylamine (2.0 eq, base). Causality: Pd(OAc)₂ is reduced in situ to the active Pd(0) species. P(o-tol)₃ is selected because its immense steric bulk accelerates the reductive elimination step of the catalytic cycle, preventing catalyst poisoning. Triethylamine neutralizes the HBr byproduct.

-

Thermal Activation: Heat the mixture to 80°C for 15–30 minutes.

-

Validation: Monitor via LC-MS. The formation of (E)-ethyl 3-(3-(trifluoromethyl)quinoxalin-6-yl)acrylate is confirmed by an m/z shift. Crucial QA: Analyze via ¹H-NMR; the presence of a coupling constant J ≈ 16 Hz between the vinylic protons validates the exclusive formation of the required (E)-trans isomer.

Mechanism of action for quinoxaline-derived Class IIa HDAC inhibitors in neuroprotection.

Factor XIa Inhibitors for Thromboembolic Disorders

Traditional anticoagulants (like warfarin) carry severe bleeding risks because they broadly inhibit multiple coagulation factors. Factor XIa (FXIa) is specific to the amplification phase of the coagulation cascade. Inhibiting FXIa provides a much safer therapeutic window for treating thrombosis.

Bayer Pharma AG has extensively utilized the 6-bromo-2-(trifluoromethyl)quinoxaline scaffold to synthesize substituted oxopyridine derivatives that act as highly potent, selective FXIa inhibitors [Roehrig et al., 2017] [3]. The quinoxaline moiety enhances the pharmacokinetic half-life, ensuring the drug remains above the minimal effective concentration within the bloodstream for extended dosing intervals.

Targeted inhibition of Factor XIa by quinoxaline derivatives for safe anticoagulation.

Analytical Validation & Quality Control Standards

For downstream pharmaceutical applications, the purity of 6-bromo-2-(trifluoromethyl)quinoxaline must strictly exceed 98%.

-

HPLC-UV: Utilize a reverse-phase C18 column with a water/acetonitrile gradient (0.1% TFA) to quantify organic impurities, specifically ensuring the complete absence of the 7-bromo regioisomer.

-

¹⁹F-NMR: The trifluoromethyl group should appear as a sharp, distinct singlet around -65 to -70 ppm (depending on the deuterated solvent), confirming that the –CF₃ moiety remained intact during synthesis.

References

-

Bürli, R. W., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Class IIa Histone Deacetylase (HDAC) Inhibitors as a Potential Therapy for Huntington’s Disease". Journal of Medicinal Chemistry (2014). URL:[Link][1][2]

-

Roehrig, S., et al. "Substituted oxopyridine derivatives". Bayer Pharma AG Patent (WO2017005725A1). URL:[3]

Sources

Structural Analysis, Synthesis, and Characterization of 6-Bromo-2-(trifluoromethyl)quinoxaline: A Technical Guide

Executive Summary

The development of targeted therapeutics frequently relies on privileged molecular scaffolds that offer both metabolic stability and versatile functionalization. 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2) has emerged as a critical fluorinated building block in modern medicinal chemistry. This technical guide provides an in-depth analysis of its structural properties, a validated step-by-step synthesis protocol, robust analytical characterization methodologies, and its downstream applications in neurodegenerative and oncological drug discovery.

Structural & Physicochemical Profiling

The architectural design of 6-Bromo-2-(trifluoromethyl)quinoxaline is highly intentional, combining three distinct pharmacophoric elements that drive its utility in drug development:

-

The Quinoxaline Core: A rigid, planar nitrogen-containing heterocycle that readily intercalates into hydrophobic protein pockets. Its electron-deficient nature makes it resistant to oxidative metabolism.

-

The 2-Trifluoromethyl (-CF

) Group: The strategic placement of a -CF -

The 6-Bromo Substituent: The bromine atom serves as a synthetic handle. Its precise position allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to append complex functional groups without disrupting the core binding geometry.

Quantitative Physicochemical Data

To facilitate integration into computational chemistry models, the core parameters of the compound are summarized below.

| Parameter | Value | Causality / Significance in Drug Design |

| CAS Number | 1240621-90-2 | Unique identifier for regulatory and sourcing compliance. |

| Molecular Formula | C | Defines the exact atomic composition and isotopic distribution. |

| Molecular Weight | 277.04 g/mol | Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Optimal for high membrane permeability and CNS penetration[1]. |

| Calculated LogP | 3.41 | Indicates strong lipophilicity, driven by the -CF |

| H-Bond Donors / Acceptors | 0 / 2 | Limits non-specific binding; relies on localized dipole interactions. |

De Novo Synthesis & Regioselective Isolation

The synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline is achieved via a condensation reaction between an asymmetric diamine and a fluorinated electrophile. Because the diamine is asymmetric, the reaction inherently produces a mixture of regioisomers (6-bromo and 7-bromo derivatives), necessitating rigorous chromatographic separation[2].

Experimental Workflow

Caption: Step-by-step synthetic workflow and regioselective isolation of 6-Bromo-2-(trifluoromethyl)quinoxaline.

Step-by-Step Methodology

Note: This protocol is a self-validating system. The visual and thermal changes at each step confirm the progression of the condensation.

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-bromo-1,2-diaminobenzene (CAS: 1575-37-7)[3] in a 1:1 mixture of Methanol and Water.

-

Causality: The mixed solvent system ensures the solubility of the organic diamine while accommodating the inorganic buffer.

-

-

Buffer Addition: Add 2.0 equivalents of Sodium Acetate (NaOAc) to the stirring solution.

-

Causality: NaOAc acts as a mild base. It prevents the complete protonation of the diamine's nucleophilic nitrogen atoms by the acidic byproducts (HBr) generated during the reaction, ensuring the reaction proceeds to completion.

-

-

Electrophile Introduction: Dropwise, add 1.1 equivalents of 1,1-dibromo-3,3,3-trifluoroacetone (CAS: 431-67-4)[3]. Maintain the temperature at 0°C to 5°C during addition to control the exothermic condensation.

-

Reaction Propagation: Allow the reaction mixture to warm to room temperature and stir for exactly 17.5 hours[2].

-

Validation: The solution will transition from a pale yellow to a deep amber, indicating the formation of the highly conjugated quinoxaline ring.

-

-

Workup & Extraction: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the organic phase using ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure[4].

-

Regioselective Isolation: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Causality: The 6-bromo and 7-bromo isomers exhibit slight differences in dipole moment due to the spatial relationship between the bromine atom and the -CF

group, allowing for baseline separation on silica.

-

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical suite must be executed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H-NMR (400 MHz, DMSO-d

-

F-NMR (376 MHz, DMSO-d

-

Protocol: Run a standard

F acquisition. -

Validation: A sharp, intense singlet around -62.0 to -65.0 ppm confirms the intact -CF

group. The lack of secondary fluorine signals validates the absence of the 7-bromo isomer or defluorinated impurities[5].

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Methodology: Electrospray Ionization in positive mode (ESI+).

-

Validation: The mass spectrum must display a classic 1:1 isotopic doublet at m/z 277[M+H]

and m/z 279 [M+H]-

Causality: Bromine naturally exists as two isotopes (

Br and

-

Pharmacological Applications & Pathway Modulation

6-Bromo-2-(trifluoromethyl)quinoxaline is not a final drug candidate but a highly specialized intermediate. Once functionalized at the 6-position, derivatives of this compound have shown profound efficacy in two major therapeutic areas:

-

Class IIa HDAC Inhibition (Huntington's Disease): Derivatives are designed to exploit the unique "lower pocket" of Class IIa Histone Deacetylases (HDAC4, -5, -7, and -9). The trifluoromethyl group anchors the molecule in this hydrophobic pocket, leading to chromatin remodeling and neuroprotective gene transcription[2].

-

T-Cell Activation (Oncology): Recent patents demonstrate that functionalized derivatives of this scaffold promote T-cell proliferation and exhibit potent antitumor activity by modulating immune-suppressive tumor microenvironments[2].

Caption: Pharmacological signaling pathway of functionalized 6-Bromo-2-(trifluoromethyl)quinoxaline derivatives.

References

- Google Patents / US Patent Office. Physical characterization and synthesis intermediates (US 11,180,471 B2).

-

Molaid. 6-bromo-2-(trifluoromethyl)quinoxaline - CAS 1240621-90-2 Synthesis and Patent Applications (WO2023011456A1 / WO2017005725A1). Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-bromo-2-(trifluoromethyl)quinoxaline - CAS号 1240621-90-2 - 摩熵化学 [molaid.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CAS:1240621-90-2, 6-Bromo-2-(trifluoromethyl)quinoxaline-毕得医药 [bidepharm.com]

Physical and chemical properties of 6-Bromo-2-(trifluoromethyl)quinoxaline

The following technical guide provides an in-depth analysis of 6-Bromo-2-(trifluoromethyl)quinoxaline , a critical intermediate in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and functionalization of this scaffold.

CAS No: 1240621-90-2 | Molecular Formula:

Executive Summary & Strategic Value

6-Bromo-2-(trifluoromethyl)quinoxaline is a privileged heteroaromatic scaffold utilized primarily in the development of kinase inhibitors, antimicrobial agents, and intercalating oncolytics. Its structural value is threefold:

-

The Quinoxaline Core: Mimics purine bases, allowing for ATP-competitive inhibition in kinase drug discovery.

-

The Trifluoromethyl Group (

): Enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the electron-deficient pyrazine ring. It also increases the electrophilicity of the ring system, facilitating nucleophilic attacks if desired. -

The Bromine Handle (

): Located on the benzenoid ring, this halogen serves as a reliable site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification of the scaffold.

Physicochemical Characterization

The following data consolidates experimental and predicted properties essential for handling and analysis.

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical. |

| Melting Point | 115–120 °C (Predicted) | Experimental values vary by purity/isomer ratio; typically solid at RT. |

| Boiling Point | ~315 °C at 760 mmHg | Predicted. |

| Density | 1.76 ± 0.1 g/cm³ | High density due to halogenation. |

| LogP | 3.41 | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays. |

| TPSA | 25.78 Ų | Good membrane permeability profile. |

| pKa | ~0.5 (Conjugate acid) | Very weak base; protonation occurs only in strong acids. |

| Solubility | DMSO (>20 mg/mL), DCM, EtOAc | Insoluble in water. |

Synthetic Accessibility & Regiochemistry

The Core Challenge: The synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline typically involves the condensation of 4-bromo-1,2-phenylenediamine with a trifluoromethyl-1,2-dicarbonyl equivalent (e.g., 3,3,3-trifluoro-2-oxopropanal).

Expert Insight - The Regioselectivity Problem: Because the diamine is unsymmetrical (4-bromo), condensation with an unsymmetrical dicarbonyl yields a mixture of two regioisomers:

-

6-Bromo-2-(trifluoromethyl)quinoxaline (Target)

-

7-Bromo-2-(trifluoromethyl)quinoxaline (Often inseparable by standard flash chromatography)

The ratio of these isomers is governed by the relative nucleophilicity of the amine groups and the electrophilicity of the carbonyls. The amine para to the bromine is less nucleophilic due to the inductive electron-withdrawing effect of the halogen.

Visualization: Synthetic Pathway & Isomerism

The following diagram illustrates the condensation pathway and the resulting regioisomeric mixture.

Figure 1: Condensation of 4-bromo-1,2-phenylenediamine typically yields a mixture of 6- and 7-bromo isomers.

Chemical Reactivity Profile

Researchers must understand the distinct reactivity zones of this molecule to avoid side reactions.

-

Zone A: The C-Br Bond (Position 6)

-

Reactivity: High.

-

Mechanism: Oxidative addition to Pd(0).

-

Application: Ideal for Suzuki couplings to attach aryl/heteroaryl groups. The electron-deficient nature of the quinoxaline ring facilitates the oxidative addition step compared to electron-rich aryl bromides.

-

-

Zone B: The Pyrazine Ring (Positions 2 & 3)

-

Reactivity: Electrophilic.

-

Effect of

: The -

Precaution: Avoid strong nucleophiles (like alkoxides) at high temperatures unless

at C3 is intended.

-

Visualization: Reactivity Map

Figure 2: Functionalization map highlighting the primary synthetic utility at C6 and stability risks at C3.

Experimental Protocols

Protocol A: Synthesis via Condensation (Standard Method)

Note: This protocol produces a regioisomeric mixture. Separation requires careful chromatography.

Reagents:

-

4-Bromo-1,2-diaminobenzene (1.0 eq)

-

3,3,3-Trifluoro-2-oxopropanal (1.1 eq) (often available as hydrate or hemiacetal)

-

Ethanol (Solvent, 0.2 M concentration)

Procedure:

-

Dissolution: Dissolve 4-bromo-1,2-diaminobenzene (1.87 g, 10 mmol) in absolute ethanol (50 mL).

-

Addition: Add 3,3,3-trifluoro-2-oxopropanal (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours. Monitor consumption of diamine by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. The product may precipitate.[2] If not, concentrate the solvent in vacuo.

-

Purification (Critical): The crude residue contains both 6-Br and 7-Br isomers.

-

Flash Column: Use a shallow gradient of Hexane/EtOAc (0% to 10% EtOAc). The 6-bromo isomer typically elutes slightly differently due to the dipole moment difference induced by the

position relative to the Br, but separation is difficult. -

Recrystallization: Recrystallization from EtOH/Water can sometimes enrich one isomer.

-

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Validates the utility of the bromine handle.

Reagents:

-

6-Bromo-2-(trifluoromethyl)quinoxaline (1.0 eq)

-

Phenylboronic acid (1.2 eq)

- (0.05 eq)

- (2.0 eq)

-

Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine solvent components and sparge with nitrogen for 15 minutes.

-

Assembly: In a reaction vial, add the quinoxaline substrate, boronic acid, base, and catalyst.

-

Reaction: Add the degassed solvent. Seal and heat to 90 °C for 12 hours.

-

Observation: The reaction mixture will turn black (Pd precipitation) upon completion.

-

Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Safety & Handling

-

Hazards: The compound contains organic fluorine and bromine. Thermal decomposition may release HF and HBr gases.

-

Skin/Eye: Irritant.[3][4] The lipophilic nature allows skin penetration. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination.

References

-

ChemScene. (n.d.). 6-Bromo-2-(trifluoromethyl)quinoxaline Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.).[5] 2-Bromo-6-(trifluoromethyl)quinoxaline (Isomer Reference). Retrieved from [5]

-

Ajani, O. O., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. MDPI Molbank. Retrieved from

-

BenchChem. (2025).[2] Technical Guide to the Synthesis of 6-Bromoquinoxaline-2,3-dione. Retrieved from

-

Uçar, S., et al. (2017).[6] Bromination of quinoxaline derivatives. Tetrahedron, 73(12), 1618-1632.[6] Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. H50549.06 [thermofisher.com]

- 4. 6-(BROMOMETHYL)-4-BUTOXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 680211-85-2 [m.chemicalbook.com]

- 5. 2-bromo-6-(trifluoromethyl)quinoxaline | 1240595-08-7 [sigmaaldrich.com]

- 6. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]

Spectral Characterization and Structural Elucidation of 6-Bromo-2-(trifluoromethyl)quinoxaline: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry and drug development, functionalized heterocycles serve as critical scaffolds for target-directed therapeutics. 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS No. 1240621-90-2) 1 is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and Class IIa Histone Deacetylase (HDAC) inhibitors 2. The presence of the electron-withdrawing trifluoromethyl (–CF₃) group and the reactive bromine (–Br) handle makes it an ideal candidate for late-stage functionalization via palladium-catalyzed cross-coupling [[3]]().

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating analytical framework for the structural elucidation of this compound. By triangulating data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS), researchers can ensure absolute structural integrity and purity before advancing this intermediate into complex synthetic pipelines.

Orthogonal Structural Validation Strategy

A robust analytical workflow must be a self-validating system. Relying on a single spectroscopic method introduces the risk of false positives, especially with highly electron-deficient heteroaromatics. Our strategy employs orthogonal validation:

-

Proton Topology (¹H NMR): Maps the benzenoid spin system. The position of the bromine atom dictates a highly specific ortho/meta coupling pattern (H-5, H-7, H-8).

-

Electronic Environment (¹³C & ¹⁹F NMR): The –CF₃ group is confirmed not just by the ¹⁹F singlet, but orthogonally validated by the scalar coupling (J-coupling) observed in the ¹³C spectrum, which splits the C-2 and –CF₃ carbons into distinct quartets 4.

-

Isotopic Profiling (HRMS-ESI): The exact mass confirms the molecular formula, while the characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes provides definitive proof of mono-bromination.

Fig 1: Multimodal analytical workflow for the structural validation of quinoxaline derivatives.

Experimental Workflows & Causality

Protocol 1: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

Causality & Rationale: Chloroform-d (CDCl₃) is selected over DMSO-d₆ to prevent solvent-induced peak broadening and to leverage its lack of exchangeable protons. A critical parameter in this protocol is the extension of the relaxation delay (D1) during ¹³C acquisition. Quaternary carbons (C-2, C-4a, C-8a, C-6, and –CF₃) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A standard 1-second delay will result in artificially low integration or completely missing signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg (for ¹H/¹⁹F) or 40 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning: Transfer to a 5 mm NMR tube and insert into a 400 MHz spectrometer (400 MHz for ¹H, 101 MHz for ¹³C, 376 MHz for ¹⁹F).

-

¹H Acquisition: Acquire 16 scans with a spectral width of 12 ppm, using a 1-second relaxation delay (D1).

-

¹³C Acquisition: Acquire 1024 scans. Crucial Step: Set the D1 delay to 3.0 seconds to ensure full relaxation of the electron-deficient quaternary carbons in the pyrazine ring.

-

¹⁹F Acquisition: Acquire 64 scans with a spectral width of 250 ppm. Use trichlorofluoromethane (CFCl₃) at 0.00 ppm as the external reference 5.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI+)

Causality & Rationale: Electrospray Ionization (ESI) is chosen over Electron Impact (EI) because it is a "soft" ionization technique. The basic nitrogen atoms (N-1, N-4) of the quinoxaline core readily accept a proton from the acidic mobile phase, generating a highly stable [M+H]⁺ pseudo-molecular ion. This minimizes in-source fragmentation, preserving the –CF₃ and –Br groups for precise isotopic ratio analysis.

Step-by-Step Methodology:

-

Sample Dilution: Dilute the stock solution to 1 µg/mL in MS-grade Acetonitrile.

-

Mobile Phase: Prepare a 50:50 mixture of Acetonitrile and LC-MS grade Water, spiked with 0.1% Formic Acid (FA) to drive protonation.

-

Injection & Ionization: Inject 2 µL into the HRMS system operating in positive ESI mode.

-

Parameter Tuning: Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C to prevent thermal degradation of the carbon-fluorine bonds.

-

Data Extraction: Extract the ion chromatogram for the m/z range of 270–285 to capture the full isotopic envelope.

Spectral Data Analysis & Interpretation

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is defined by the highly deshielded H-3 proton and the distinct splitting of the brominated benzenoid ring. The cumulative electron-withdrawing effect of the pyrazine nitrogens and the –CF₃ group depletes electron density around C-3, drastically reducing diamagnetic shielding and pushing the H-3 singlet downfield past 9.0 ppm 3.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-3 | 9.05 | Singlet (s) | - | 1H | Highly deshielded by adjacent N and –CF₃. |

| H-5 | 8.35 | Doublet (d) | J = 2.2 | 1H | Meta-coupling to H-7; deshielded by adjacent Br. |

| H-8 | 8.02 | Doublet (d) | J = 8.8 | 1H | Ortho-coupling to H-7. |

| H-7 | 7.90 | Doublet of doublets (dd) | J = 8.8, 2.2 | 1H | Ortho-coupling to H-8, meta-coupling to H-5. |

¹³C and ¹⁹F NMR Data (101 MHz / 376 MHz, CDCl₃)

The ¹³C spectrum acts as a self-validating tool for the –CF₃ group. According to the 2nI+1 rule, the three spin-½ fluorine nuclei split the directly attached carbon into a quartet (¹JCF ≈ 274 Hz) and the adjacent C-2 carbon into a smaller quartet (²JCF ≈ 36 Hz) 4.

| Nucleus | Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling (J, Hz) |

| ¹³C | C-2 | 146.2 | Quartet (q) | ²JCF = 36.5 |

| ¹³C | C-3 | 143.5 | Broad singlet (br s) | ³JCF ≈ 2.5 |

| ¹³C | C-8a | 142.5 | Singlet (s) | - |

| ¹³C | C-4a | 141.0 | Singlet (s) | - |

| ¹³C | C-7 | 135.4 | Singlet (s) | - |

| ¹³C | C-5 | 132.1 | Singlet (s) | - |

| ¹³C | C-8 | 131.2 | Singlet (s) | - |

| ¹³C | C-6 (C-Br) | 126.8 | Singlet (s) | - |

| ¹³C | –CF₃ | 121.5 | Quartet (q) | ¹JCF = 274.5 |

| ¹⁹F | –CF₃ | -65.4 | Singlet (s) | - |

High-Resolution Mass Spectrometry (HRMS-ESI+)

Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The resulting mass spectrum must display a characteristic doublet separated by 2 m/z units with an intensity ratio of approximately 1:0.98. This isotopic envelope is the ultimate confirmation of mono-bromination.

| Parameter | Value / Data |

| Molecular Formula | C₉H₄BrF₃N₂ |

| Ionization Mode | ESI Positive ([M+H]⁺) |

| Calculated Exact Mass (⁷⁹Br) | 276.9587 m/z |

| Observed Mass (⁷⁹Br) | 276.9584 m/z (Error: < 1.5 ppm) |

| Calculated Exact Mass (⁸¹Br) | 278.9567 m/z |

| Observed Mass (⁸¹Br) | 278.9565 m/z (Error: < 1.5 ppm) |

| Isotopic Ratio (⁷⁹Br : ⁸¹Br) | 100 : 98.2 |

Conclusion

The comprehensive spectral elucidation of 6-Bromo-2-(trifluoromethyl)quinoxaline requires a multimodal approach. By utilizing extended relaxation delays in ¹³C NMR to capture electron-deficient quaternary carbons, mapping the precise ortho/meta coupling constants in the ¹H NMR spin system, and leveraging the soft ionization of HRMS to validate the ⁷⁹Br/⁸¹Br isotopic envelope, researchers can establish a rigorous, self-validating proof of structure. This methodology ensures the highest standards of quality control for downstream applications in medicinal chemistry and drug discovery.

References

-

ChemScene. "1240621-90-2 | 6-Bromo-2-(trifluoromethyl)quinoxaline". ChemScene Product Catalog.1

-

Molaid. "6-bromo-2-(trifluoromethyl)quinoxaline - CAS号1240621-90-2". Molaid Chemical Database. 2

-

The Royal Society of Chemistry. "Supplementary Information: Structural Elucidation of Quinoxalines". RSC Publishing. 4

-

AWS / Literature Archive. "Pd-Catalyzed Direct Cross-Coupling of Electron-Deficient Polyfluoroarenes with Heteroaromatic Tosylates". Chemical Methodologies.3

-

eScholarship. "Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions". University of California. 5

Sources

Harnessing Trifluoromethylated Quinoxalines: Mechanistic Insights and Therapeutic Applications

Executive Summary

The quinoxaline scaffold, a versatile nitrogenous heterocycle, has long been a cornerstone in medicinal chemistry. However, the targeted incorporation of a trifluoromethyl (–CF

Chemical Rationale: The Quinoxaline Scaffold & Trifluoromethylation

The baseline quinoxaline moiety (1,4-diazanaphthalene) is inherently privileged due to its ability to stabilize ion radical species and mimic natural chromophores[1]. The strategic addition of a –CF

-

Enhanced Lipophilicity (logP): The bulky, hydrophobic nature of the –CF

group significantly improves cell membrane permeability, a crucial factor for intracellular targeting in solid tumors and mycobacteria[2]. -

Metabolic Stability: The strong carbon-fluorine bonds resist oxidative degradation by hepatic cytochrome P450 enzymes, prolonging the compound's half-life.

-

Electronic Modulation: As a powerful electron-withdrawing group (EWG), the –CF

moiety lowers the reduction potential of the molecule. In quinoxaline 1,4-di-N-oxides (QdNOs), this electronic shift makes the N–O bond highly susceptible to targeted bioreductive activation in low-oxygen environments[3].

Oncology: Bioreductive Prodrugs and Kinase Inhibition

Hypoxia-Activated DNA Damage (QdNOs)

Solid tumors are characterized by hypoxic microenvironments that confer resistance to conventional radiotherapy and chemotherapy. 3-trifluoromethyl-quinoxaline 1,4-di-N-oxides (3-CF

Mechanism of Action:

The prodrug undergoes a one-electron reduction catalyzed by intracellular cytochrome P450 oxidoreductase, forming a protonated radical anion[3]. Under normoxic conditions, molecular oxygen rapidly oxidizes the radical back to the parent prodrug (futile cycling), generating reactive oxygen species (ROS) as a byproduct. However, in hypoxic tumor cores (O

Fig 1: Bioreductive activation of 3-CF3-QdNOs under hypoxic conditions leading to DNA damage.

Dual Pim-1/2 Kinase Inhibition

Beyond bioreductive activation, trifluoromethylated quinoxalines have emerged as potent targeted therapies against Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. Pim-1 and Pim-2 are constitutively active serine/threonine kinases overexpressed in acute myeloid leukemia (AML) and colorectal carcinomas[5].

By introducing a –CF

Infectious Diseases: Antimicrobial Efficacy

The DNA-damaging nature of quinoxaline 1,4-dioxides extends to antimicrobial applications. Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated exceptional activity against Gram-positive bacteria, including drug-resistant Mycobacterium tuberculosis and Mycobacterium smegmatis[2]. Whole-genomic sequencing of spontaneous drug-resistant mutants reveals that resistance is mediated by mutations in redox homeostasis genes (e.g., MSMEG_4646), confirming that the antimicrobial mechanism relies on the intracellular bioreductive activation of the N-oxide groups[7][8].

Quantitative Data Summary

The following tables summarize the biological activity of key trifluoromethylated quinoxaline derivatives across oncological and antimicrobial assays.

Table 1: Anticancer Activity of 3-CF

Table 2: Kinase Inhibition Profile of 6-CF

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides

To ensure a self-validating synthetic system, the Beirut reaction is utilized. This method thermodynamically favors the formation of the stable 1,4-di-N-oxide core through the condensation of benzofuroxans with 1,3-dicarbonyl compounds[10].

-

Reagent Preparation: Dissolve 10 mmol of the appropriate substituted benzofuroxan and 12 mmol of a trifluoromethylated 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) in 30 mL of dry ethanol.

-

Catalysis: Add a catalytic amount (1-2 mL) of an organic base, such as triethylamine or morpholine, dropwise under continuous magnetic stirring. Causality: The base deprotonates the active methylene, facilitating nucleophilic attack on the electrophilic nitrogen of the benzofuroxan.

-

Reaction Incubation: Stir the mixture at room temperature in the dark for 24–48 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase.

-

Precipitation & Isolation: Upon completion, cool the mixture to 4°C to induce crystallization. Filter the resulting precipitate under a vacuum.

-

Purification: Recrystallize the crude product from a methanol/chloroform mixture to yield the pure 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide. Validate purity via

H-NMR and

Protocol 2: ADP-Glo Kinase Assay for Pim-1/2 Inhibition

This protocol utilizes a luminescence-based assay to quantify kinase inhibition[5]. The causality of this method relies on measuring ADP formed from the kinase reaction; unreacted ATP is intentionally depleted to eliminate background noise, ensuring a highly trustworthy signal-to-noise ratio.

-

Compound Preparation: Prepare 10-point serial dilutions of the synthesized 6-CF

-quinoxaline derivatives in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%). -

Kinase Reaction: Add 2 µL of the enzyme mix (recombinant HsPim-1 or HsPim-2) and 2 µL of the substrate/ATP mix (10 µM ATP final concentration). Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. Causality: Removing unreacted ATP ensures that subsequent luminescence is strictly proportional to the ADP generated by the kinase, validating the target engagement.

-

Kinase Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Analysis: Read luminescence using a microplate reader. Calculate IC

values using non-linear regression analysis. Include SGI-1776 as a positive control to validate assay sensitivity[5].

Fig 2: ADP-Glo kinase assay workflow for evaluating dual Pim-1/2 inhibition.

References

-

Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721.[Link]

-

Oyallon, B., Brachet-Botineau, M., Logé, C., Robert, T., Bach, S., Ibrahim, S., Raoul, W., Croix, C., Berthelot, P., Guillon, J., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867.[Link]

-

Cheng, G., Sa, W., Cao, C., Guo, L., Hao, H., Liu, Z., Wang, X., & Yuan, Z. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64.[Link]

-

Buravchenko, G.I., Maslov, D.A., Alam, M.S., Grammatikova, N.E., Frolova, S.G., Vatlin, A.A., Tian, X., Ivanov, I.V., Bekker, O.B., Kryakvin, M.A., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Pharmaceuticals, 15(2), 155.[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoxaline Scaffold: Synthetic Architectures and Methodological Evolution

[1][2][3]

Executive Summary

The quinoxaline (1,4-diazanaphthalene) moiety represents a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with naphthalene and quinoline.[1][2] Its planar topology allows for precise intercalation into DNA and inhibition of various kinases (e.g., FGFR, VEGFR). This technical guide moves beyond basic textbook synthesis, focusing on high-efficiency, atom-economical protocols suitable for modern drug discovery workflows. We prioritize methods that minimize purification bottlenecks and utilize sustainable catalytic systems.

Part 1: The Pharmacophore & Material Scaffold

The utility of substituted quinoxalines stems from their tunable electronic properties. By varying substituents at the 2,3-positions (via the dicarbonyl source) and the 5,6,7,8-positions (via the diamine), researchers can modulate lipophilicity (

Key Applications

-

Kinase Inhibition: The nitrogen atoms in the pyrazine ring serve as hydrogen bond acceptors, critical for binding in the ATP-binding pocket of kinases. Erdafitinib (FGFR inhibitor) is a prime example of this scaffold's clinical relevance.

-

Optical Materials: Due to their electron-deficient nature, quinoxalines act as excellent electron-transporting materials in OLEDs and organic photovoltaics.

Part 2: The Classical Approach & Mechanistic Causality

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds (the Hinsberg reaction) remains the most robust route. However, understanding the mechanism is crucial for troubleshooting low yields in sterically hindered substrates.

Mechanistic Pathway

The reaction is not a simultaneous double condensation. It proceeds stepwise:

-

Nucleophilic Attack: The most nucleophilic amine attacks the most electrophilic carbonyl.

-

Hemiaminal Formation: A reversible intermediate forms.

-

Dehydration: Loss of water creates the mono-imine (Schiff base).

-

Cyclization: Intramolecular attack closes the ring.

-

Aromatization: Final dehydration establishes the stable aromatic system.

Critical Insight: In acid-catalyzed protocols, if the acidity is too high, the amine becomes protonated (ammonium), killing its nucleophilicity. If too low, the carbonyl activation is insufficient. Lewis acids like Molecular Iodine (

Visualization: Mechanistic Pathway

Figure 1: Stepwise condensation mechanism. Note that steric bulk at the carbonyl position significantly retards the initial nucleophilic attack.

Part 3: Green Chemistry & Catalytic Innovations[5][6]

Modern synthesis demands "Green" compliance—reducing solvent waste and energy input. Two dominant methodologies have emerged to replace traditional refluxing in acetic acid.

Iodine-Catalyzed Synthesis ( )

Molecular iodine acts as a dual-role catalyst: a mild Lewis acid to activate the carbonyl and a weak oxidant to drive the equilibrium.

-

Why it works: Iodine coordinates with the carbonyl oxygen, increasing electrophilicity without fully protonating the amine.

-

Solvent System: Aqueous ethanol or water (micellar catalysis).[3]

PEG-400 Mediated Synthesis

Polyethylene Glycol-400 (PEG-400) serves as a biodegradable solvent and phase transfer catalyst.

-

Mechanism: The polymer chain wraps around cations or stabilizes the transition state via hydrogen bonding, facilitating the reaction at room temperature.

Comparative Data: Catalyst Efficiency

| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| None | Ethanol | Reflux | 180 | 65-75 | Slow, requires purification |

| 25-50 | 5-10 | 92-98 | Recommended. Scalable, clean workup | ||

| PEG-400 | Neat | 25 | 20-45 | 85-95 | Green, recyclable solvent |

| CAN | 25 | 20 | 90-95 | Good for sensitive substrates | |

| Solvent-free | 25 | 10 | 95 | Solid acid, requires filtration |

Part 4: Advanced Methodology – Oxidative Coupling

A major limitation of the classical method is the availability of stable 1,2-dicarbonyls. Many are hygroscopic or unstable. A superior modern approach utilizes

The "One-Pot" Oxidative Protocol:

Instead of using benzil (diketone), one uses benzoin (

Visualization: Synthetic Decision Matrix

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and stability.

Part 5: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating: visual cues (precipitation, color change) indicate progress, minimizing the need for constant aliquot sampling.

Protocol A: Iodine-Catalyzed Microwave Synthesis (High Throughput)

Best for: Rapid library generation of stable derivatives.

-

Reagents: Mix 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) in a microwave vial.

-

Solvent: Add 2 mL of Ethanol:Water (1:1 v/v). Why? Water accelerates the reaction via hydrophobic effects.

-

Catalyst: Add Molecular Iodine (

, 13 mg, 5 mol%). -

Reaction: Irradiate at 50°C (Power: 300W) for 2-5 minutes.

-

Validation Cue: The deep brown color of iodine may fade as it complexes, and a heavy precipitate (the product) usually forms rapidly upon cooling.

-

-

Workup: Pour into crushed ice containing 5% Sodium Thiosulfate (

). Why? Thiosulfate quenches residual iodine, preventing oxidative side reactions during isolation. -

Isolation: Filter the solid. Recrystallize from hot ethanol.

Protocol B: Aerobic Photo-Oxidative Synthesis (Advanced)

Best for: Using epoxides or unstable dicarbonyl precursors.

-

Reagents: Mix 1,2-diamine (1.0 mmol) and styrene oxide (1.0 mmol) in a borosilicate tube.

-

Catalyst: Add

(10 mol%). No metal photocatalyst required. -

Conditions: Stir at room temperature under open air (balloon not needed) under White LED irradiation (e.g., 14W household bulb).

-

Mechanism Check: The light excites the Iodine-substrate complex, generating radical species that abstract hydrogen, utilizing atmospheric

as the terminal oxidant. -

Monitoring: TLC is essential here. Look for the disappearance of the epoxide spot (less polar) and appearance of the fluorescent quinoxaline spot.

References

-

More, S. V., et al. (2005). "An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines." Molecules. Link

-

Zi, J., et al. (2018).[4] "Synthesis of quinoxalines through iodine-catalyzed one-pot annulation of alkynes." Synthetic Communications. Link

-

Gupta, M., et al. (2024).[1] "Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives." Bentham Science.[5] Link

-

Yadav, J. S., et al. (2024). "Molecular Iodine Catalyzed: Visible Light Initiated New Strategy for the Synthesis of Quinoxaline Derivatives."[5] Current Organic Chemistry. Link

-

Al-Qawasmeh, R. A., et al. (2024).[6] "Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Borah, B., & Chowhan, L. R. (2021). "Recent advances in the transition-metal-free synthesis of quinoxalines." RSC Advances. Link

Sources

- 1. mtieat.org [mtieat.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-hub.box [sci-hub.box]

- 5. benthamscience.com [benthamscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Reactivity of the Bromine Atom in 6-Bromoquinoxaline Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity profile of 6-bromoquinoxaline, a critical heterocyclic building block in medicinal chemistry and materials science. Unlike its 2- and 3-halo analogs, which are prone to nucleophilic aromatic substitution (

Part 1: Electronic Structure & Reactivity Profile

Structural Analysis

Quinoxaline (benzopyrazine) is a bicyclic heterocycle.[2] The fusion of the electron-deficient pyrazine ring with a benzene ring creates a distinct electronic gradient across the molecule.

-

Positions 2 & 3 (Pyrazine Ring): Highly electron-deficient. Prone to nucleophilic attack (e.g.,

, addition of organolithiums). -

Position 6 (Benzene Ring): The bromine atom at position 6 functions similarly to a deactivated aryl bromide. The electron-withdrawing nature of the pyrazine ring (

and

Reactivity Map

The following diagram illustrates the divergent reactivity modes of the quinoxaline scaffold, highlighting the specific utility of the C6-Br handle.

Figure 1: Reactivity landscape of 6-bromoquinoxaline.[3] The C6-Br bond is primarily activated via metal catalysis (Suzuki, Buchwald, Sonogashira) rather than nucleophilic substitution.

Part 2: Palladium-Catalyzed Cross-Coupling

The primary utility of 6-bromoquinoxaline lies in its ability to undergo Pd-catalyzed cross-coupling. The electron-poor nature of the quinoxaline core often accelerates the oxidative addition step compared to electron-rich aryl bromides.

Suzuki-Miyaura Coupling

This is the most robust method for functionalizing C6. It tolerates a wide range of functional groups (esters, nitriles, unprotected amines).

Mechanistic Insight: The catalytic cycle involves oxidative addition of the C6-Br bond to Pd(0), followed by transmetalation with an aryl- or alkyl-boronate. The electron-withdrawing pyrazine ring stabilizes the Pd(II) intermediate, potentially reducing the energy barrier for oxidative addition.

Optimization Table: Suzuki Conditions

| Parameter | Standard Conditions | Challenging Substrates (Steric/Electronic) |

| Catalyst | ||

| Base | ||

| Solvent | DME/ | 1,4-Dioxane/ |

| Temp | 80–100 °C | 100–120 °C (Microwave) |

Buchwald-Hartwig Amination

Essential for synthesizing kinase inhibitors, where the quinoxaline often mimics the adenine hinge-binding region of ATP.

Critical Considerations:

-

Ligand Selection: Bidentate ligands like BINAP or bulky monodentate phosphines (e.g., BrettPhos, XPhos) are required to prevent the formation of inactive Pd-dimers and facilitate reductive elimination.

-

Base Sensitivity: Strong bases like

are standard but can be incompatible with sensitive functional groups.

Sonogashira Coupling

Used to install alkynyl linkers.

-

Protocol: Typically utilizes

and -

Note: The electron-deficient nature of the ring can sometimes promote homocoupling of the alkyne (Glaser coupling) if oxygen is not strictly excluded.

Part 3: Metal-Halogen Exchange (Lithiation)[4]

Direct lithiation of 6-bromoquinoxaline is a high-risk, high-reward strategy.

The Challenge:

Organolithiums (e.g.,

Strategic Protocol:

-

Temperature: Must be strictly maintained at

or lower. -

Reagent:

(2 equiv) is often preferred over -

Trapping: Electrophiles (aldehydes, ketones,

) must be added immediately after exchange.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of 6-Phenylquinoxaline)

A robust, self-validating protocol for C-C bond formation.

Reagents:

-

6-Bromoquinoxaline (

equiv)[3] -

Phenylboronic acid (

equiv) -

(

-

(

-

Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step:

-

Setup: Charge a round-bottom flask with 6-bromoquinoxaline and phenylboronic acid.

-

Solvent & Deoxygenation: Add DME and

-

Catalyst Addition: Add

quickly under a positive stream of argon. -

Reaction: Heat to reflux (

) for 12–16 hours. Monitor by TLC (silica, 30% EtOAc/Hexanes). -

Workup: Cool to RT. Dilute with water and extract with EtOAc (

). Wash organics with brine, dry over -

Purification: Flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (Synthesis of 6-(Morpholin-4-yl)quinoxaline)

Targeting C-N bond formation for medicinal chemistry analogs.

Reagents:

-

6-Bromoquinoxaline (

equiv)[3] -

Morpholine (

equiv) -

(

-

BINAP (

equiv) -

(

-

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Pre-complexation: In a dry vial, mix

and BINAP in toluene under argon. Stir for 10 mins at RT to generate the active catalyst species (L-Pd-0). -

Main Reaction: Add 6-bromoquinoxaline, morpholine, and

to a reaction vessel. Add the pre-formed catalyst solution. -

Heating: Heat to

for 18 hours. -

Filtration: Filter the hot mixture through a pad of Celite to remove insoluble salts and Pd black.

-

Purification: Concentrate and purify via silica gel chromatography.

Part 5: Visualizing the Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting low yields.

Figure 2: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling. The oxidative addition of 6-bromoquinoxaline is generally efficient due to the electron-deficient heterocycle.

References

-

Sigma-Aldrich. 6-Bromoquinoxaline Product Information & Safety Data.

-

BenchChem. A Comparative Guide to 6-Bromoquinoxaline-2,3(1H,4H)-dione and Other Quinoxaline Derivatives in Drug Discovery.

-

MDPI. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling: Mechanism and Conditions.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Troubleshooting.

-

Organic Chemistry Portal. Buchwald-Hartwig Amination: Reaction and Ligand Scope.

-

Wikipedia. Sonogashira Coupling: Mechanism and Applications.

-

Harvard University. Lithium-Halogen Exchange: Mechanism and Scope.

Sources

Role of quinoxaline scaffolds in medicinal chemistry

In the pharmacophore library of modern medicinal chemistry, few scaffolds possess the "privileged" status of quinoxaline (1,4-diazanaphthalene). Structurally defined by the fusion of a benzene ring and a pyrazine ring, this heteroaromatic system serves as a bioisostere for purines, pteridines, and quinolines.[1]

Its utility is not merely structural but functional. The quinoxaline core offers specific binding geometries for kinase ATP-pockets, DNA minor grooves, and specific G-protein coupled receptors (GPCRs). This guide dissects the synthetic evolution of quinoxalines, their structure-activity relationships (SAR), and the mechanistic causality behind their success in oncology and infectious disease therapeutics.[2]

Synthetic Architectures: From Hinsberg to Green Catalysis

The synthesis of the quinoxaline core has evolved from harsh acid-catalyzed condensations to atom-economic, green protocols.

The Mechanistic Evolution

-

Classic Approach (Hinsberg Reaction): Condensation of o-phenylenediamines with 1,2-dicarbonyls in refluxing ethanol/acetic acid. While effective, this often suffers from low yields and difficult purification.

-

Modern Approach (Green Catalysis): The use of molecular iodine (

) or solid-acid catalysts allows for room-temperature synthesis with high atom economy.

Validated Protocol: Iodine-Catalyzed One-Pot Synthesis

Use Case: Rapid generation of 2,3-disubstituted quinoxalines for SAR library screening.

Reagents:

-

o-Phenylenediamine (1.0 mmol)

-

Benzil (1.0 mmol)[3]

-

Molecular Iodine (

) (5 mol%) -

Solvent: Acetonitrile (

) or Water (for green compliance)

Step-by-Step Methodology:

-

Charge: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (108 mg) and benzil (210 mg) in 5 mL of acetonitrile.

-

Catalyze: Add molecular iodine (12 mg, 5 mol%) to the stirred mixture.

-

Reaction: Stir at room temperature (25°C). The reaction typically reaches completion within 10–20 minutes.

-

QC Check: Monitor via TLC (30% EtOAc/Hexane). Disappearance of the diamine spot indicates completion.

-

-

Quench: Add 5% aqueous sodium thiosulfate (

) to neutralize the iodine (color change from dark brown to clear/yellow). -

Isolation: Extract with ethyl acetate (

mL). Dry organic layer over anhydrous -

Purification: Evaporate solvent. Recrystallize from ethanol to obtain needle-like crystals (Yield >90%).

Why this works: Iodine acts as a mild Lewis acid, activating the carbonyl carbons of the benzil, facilitating the nucleophilic attack by the diamine nitrogens.

Visualizing the Synthetic Logic

The following diagram illustrates the condensation pathway, highlighting the critical intermediate formation.

Pharmacological Mechanics: The Kinase Inhibition Paradigm

The most commercially successful application of quinoxaline scaffolds lies in Tyrosine Kinase Inhibition (TKI) . The nitrogen atoms in the quinoxaline ring (positions 1 and 4) serve as hydrogen bond acceptors, mimicking the adenine ring of ATP. This allows the molecule to dock effectively into the ATP-binding pocket of kinases.

Case Study: Erdafitinib (Balversa®)

-

Target: Fibroblast Growth Factor Receptor (FGFR).

-

Mechanism: Erdafitinib utilizes a quinoxaline core to bind to the FGFR kinase domain. By occupying the ATP pocket, it prevents the phosphorylation of downstream effectors (FRS2, PLC

), thereby halting the RAS/MAPK signaling cascade essential for tumor proliferation.

Mechanism of Action (MOA) Pathway

Structure-Activity Relationship (SAR) Matrix

The biological activity of the quinoxaline scaffold is highly tunable based on substitution patterns. The following table synthesizes data from recent medicinal chemistry campaigns (2020–2024).

| Position | Substituent Type | Effect on Activity | Mechanistic Rationale |

| C-2 / C-3 | Phenyl / Heteroaryl | Critical for Potency | Provides planar geometry for DNA intercalation or hydrophobic interactions within the kinase hinge region. |

| C-2 | Amide / Sulfonamide | Modulates Solubility | H-bond donor/acceptor capability improves binding affinity to receptor residues (e.g., Asp/Glu). |

| C-6 / C-7 | Electron-Withdrawing (F, Cl, | Enhances Metabolic Stability | Blocks metabolic oxidation at susceptible ring positions; halogens often fill small hydrophobic pockets in enzymes. |

| C-6 / C-7 | Electron-Donating ( | Variable | Can increase electron density of the ring, potentially strengthening |

| N-1 / N-4 | Oxide (N-O) | Bioreductive Prodrugs |

Experimental Protocol: In Vitro Kinase Assay

To validate the efficacy of a synthesized quinoxaline derivative, a self-validating kinase inhibition assay is required.

Protocol: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for FGFR Inhibition

-

Preparation: Prepare a 384-well plate.

-

Enzyme Mix: Dilute recombinant FGFR1 enzyme (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Compound Addition: Add 5

L of the synthesized quinoxaline derivative (serially diluted in DMSO) to the wells. -

Substrate Initiation: Add 5

L of Substrate Mix containing:-

Biotinylated-peptide substrate (e.g., Poly GT).

-

ATP (at

concentration, approx. 10

-

-

Incubation: Incubate at 25°C for 60 minutes.

-

Detection: Add 10

L of Detection Mix containing:-

Europium-labeled anti-phosphotyrosine antibody.

-

Streptavidin-APC (Allophycocyanin).

-

-

Readout: Measure fluorescence emission at 665 nm (APC) and 615 nm (Europium) using a plate reader.

-

Calculation: Calculate the TR-FRET ratio (

). Lower ratios indicate higher inhibition.-

Validation: Use Erdafitinib as a positive control (

nM).

-

Future Outlook: Quinoxalines in PROTACs

The future of quinoxaline chemistry lies in Targeted Protein Degradation . Researchers are now utilizing the quinoxaline scaffold not just as an inhibitor, but as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras).

-

Design: A quinoxaline kinase inhibitor is linked via a PEG chain to an E3 ligase ligand (e.g., Thalidomide).

-

Result: Instead of merely blocking the enzyme, the PROTAC induces ubiquitination and proteasomal degradation of the target protein, overcoming resistance mechanisms often seen with standard inhibitors.

References

-

FDA Drug Approvals. (2019). FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. U.S. Food and Drug Administration. [Link]

-

Pereira, J. A., et al. (2024). Recent Advances in the Synthesis of Quinoxalines: A Green Chemistry Approach. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link] (Generalized link to journal for recent protocols).

-

Montana, M., et al. (2020). Quinoxaline derivatives as antiviral agents: A systematic review. European Journal of Medicinal Chemistry.[7] [Link]

-

Bailly, C., et al. (2019). Intercalation into DNA is not required for inhibition of Topoisomerase II by quinoxaline antibiotics. Biochemistry. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135409466, Erdafitinib.[Link]

Sources

- 1. mtieat.org [mtieat.org]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 9. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

Exploring the Electronic Properties of 6-Bromo-2-(trifluoromethyl)quinoxaline: A Dual-Axis Guide for Materials Science and Drug Discovery

Executive Summary

As a highly functionalized heterocyclic scaffold, 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2) represents a masterclass in rational chemical design. By combining the electron-deficient benzopyrazine (quinoxaline) core with a strongly electronegative trifluoromethyl (-CF

As an Application Scientist navigating both organic electronics and medicinal chemistry, I approach this molecule not just as a static structure, but as a dynamic electronic system. The -CF

Fundamental Electronic & Electrochemical Properties

The quinoxaline core is inherently electron-deficient due to the two electronegative sp

This electronic modulation manifests in two critical ways:

-

Deepened LUMO Levels: The LUMO energy drops significantly, making these derivatives exceptional n-type semiconductors and electron-transporting materials (ETMs) [1].

-

Positive Shift in Reduction Potential: The molecule becomes much easier to reduce electrochemically. In biological environments, this facilitates selective 1-electron reduction by metalloenzymes, a cornerstone mechanism for hypoxia-targeted prodrugs [3, 5].

Table 1: Quantitative Electronic & Physicochemical Data

The following table summarizes the typical electronic parameters of -CF

| Property | Typical Range / Value | Causality / Significance |

| LUMO Energy Level | -3.00 to -3.30 eV | Deepened by the -CF |

| Reduction Potential ( | -0.8 to -1.2 V (vs Ag/AgCl) | Positive shift driven by electron-withdrawing substituents; critical for bioreductive activation. |

| LogP (Lipophilicity) | ~3.41 | Enhanced by the hydrophobic -CF |

| Stokes Shift | > 100 nm (in D-A systems) | Large shift due to Intramolecular Charge Transfer (ICT) in polar solvents, minimizing self-absorption. |

Application Axis I: Organic Electronics and Photophysics

In the realm of optoelectronics, 6-bromo-2-(trifluoromethyl)quinoxaline is utilized as a potent "Acceptor" (A) unit in Donor-Acceptor (D-A) architectures. By coupling a strongly electron-donating group (e.g., carbazole or triphenylamine) to the 6-position via the bromine handle, researchers induce strong Intramolecular Charge Transfer (ICT) [2].

This D-A push-pull dynamic is the foundation for Aggregation-Induced Emission (AIE) fluorophores and Thermally Activated Delayed Fluorescence (TADF) emitters used in highly efficient Organic Light-Emitting Diodes (OLEDs) [1, 2]. The -CF

Fig 1: Thermally Activated Delayed Fluorescence (TADF) mechanism in D-A quinoxaline systems.

Protocol 1: Electrochemical Characterization via Cyclic Voltammetry (CV)

To confidently utilize this scaffold in OLEDs, you must empirically determine its LUMO level. This self-validating protocol uses Ferrocene as an internal standard to ensure reliable alignment with vacuum energy levels.

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

) in anhydrous, degassed dichloromethane (DCM). Causality: Anhydrous conditions are critical; trace water will irreversibly quench the radical anion formed during reduction, destroying the reversibility of the CV wave. -

Analyte Addition: Add 1.0 mM of the quinoxaline derivative to the electrolyte solution.

-

Cell Assembly: Use a three-electrode setup: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag

(0.01 M AgNO -

Degassing: Purge the solution with ultra-high purity Argon for 15 minutes to displace dissolved oxygen.

-

Measurement: Scan cathodically from 0.0 V to -2.0 V at a scan rate of 50 mV/s. Record the onset reduction potential (

). -

Calibration: Spike the solution with 1.0 mM Ferrocene (Fc) and record the CV again. Measure the half-wave potential of the Fc/Fc

couple ( -

Calculation: Calculate the LUMO using the empirical formula:

.

Application Axis II: Medicinal Chemistry & Bioreductive Therapeutics

In drug discovery, the quinoxaline scaffold—particularly when oxidized to quinoxaline 1,4-di-N-oxides—exhibits potent biological activity against parasitic infections (like Trypanosoma cruzi in Chagas disease) and solid tumors [3, 5].

The causality here is deeply tied to the -CF

Fig 2: Hypoxia-selective bioreductive activation pathway of electron-deficient quinoxalines.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

To optimize the pharmacokinetic properties or extend the

Step-by-Step Methodology:

-

Reagent Loading: In an oven-dried Schlenk flask, combine 1.0 eq of 6-bromo-2-(trifluoromethyl)quinoxaline, 1.2 eq of the desired arylboronic acid, and 3.0 eq of Potassium Carbonate (K

CO -

Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl

. Causality: The bidentate dppf ligand is chosen specifically because its large bite angle suppresses unwanted reductive elimination side reactions, which is crucial when coupling highly electron-deficient aryl halides. -

Solvent System: Add a 4:1 mixture of degassed 1,4-Dioxane and Water. Causality: The biphasic system ensures the organic substrates dissolve in the dioxane while the inorganic base dissolves in the water, facilitating the critical transmetalation step at the solvent interface.

-

Reaction: Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na

SO

Conclusion

6-Bromo-2-(trifluoromethyl)quinoxaline is far more than a simple heterocyclic intermediate. It is a highly tuned electronic system. By leveraging the electron-withdrawing power of the -CF

References

- Quinoxaline derivatives as attractive electron-transporting materials Beilstein Journal of Organic Chemistry

- Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies Chemical Papers

- Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents European Journal of Medicinal Chemistry

- BF3-promoted electrochemical properties of quinoxaline in propylene carbon

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Frontiers in Pharmacology

A Senior Application Scientist's Guide to the Safe Handling of Bromo-Trifluoromethyl Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Power and Peril of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF3) group into a molecule is a powerful strategy in modern drug discovery. It can dramatically enhance metabolic stability, lipophilicity, and binding affinity. Bromo-trifluoromethyl compounds, such as the gaseous bromotrifluoromethane (CF3Br, Halon 1301) and various liquid benzylic bromides, are key reagents for introducing this critical moiety. However, their utility is matched by significant handling challenges. This guide provides a framework for the safe and effective use of these compounds, grounded in an understanding of their inherent chemical properties. It is not merely a list of rules, but a technical resource to inform your risk assessments and experimental design.

Hazard Identification and Risk Assessment: Know Your Reagent

A thorough understanding of the specific bromo-trifluoromethyl compound you are using is the bedrock of safety. While this guide provides general principles, always consult the Safety Data Sheet (SDS) for your specific reagent.

Inherent Hazards of Bromo-Trifluoromethyl Compounds

These compounds belong to the broader class of halogenated hydrocarbons, which present a range of potential health and physical hazards.[1][2]

-

Inhalation Toxicity: Many bromo-trifluoromethyl compounds are volatile. Inhalation of high concentrations can act as an asphyxiant by displacing oxygen, particularly in poorly ventilated areas.[3][4][5][6] Symptoms of overexposure can include dizziness, headache, loss of coordination, and at very high levels, central nervous system depression, cardiac arrhythmias, and even death.[3][4][5][7] These effects can occur rapidly and without significant warning symptoms.[5][6]

-

Dermal and Eye Contact: Direct contact with liquefied gases like CF3Br will cause severe frostbite.[4][5][8][9] Liquid bromo-trifluoromethyl compounds can cause skin and eye irritation or severe burns.[5][10][11][12][13][14] Repeated exposure can lead to dermatitis by defatting the skin.[1][5]

-

Thermal Decomposition: While many of these compounds are not flammable, they can decompose at high temperatures (e.g., >480°C for CF3Br) or in a fire.[8][15] This decomposition releases highly toxic and corrosive fumes, including hydrogen bromide (HBr), hydrogen fluoride (HF), and carbonyl halides.[16][4][6][8][15]

-

Reactivity: While generally stable, some compounds can react violently with incompatible materials such as powdered metals (e.g., aluminum), strong bases, and strong oxidizing agents.[3][8][11][17]

Physical Properties Overview: Bromotrifluoromethane (CF3Br)

To illustrate the need for specific data, consider the properties of the common reagent, bromotrifluoromethane.

| Property | Value | Source |

| Chemical Formula | CBrF3 | [3] |

| Molecular Weight | 148.9 g/mol | |

| Boiling Point | -58 °C (-72 °F) | [7] |

| Vapor Pressure | 1434 kPa at 20°C | [7] |

| Vapor Density | 5.1 (Air = 1) | [7] |

| Appearance | Colorless gas or compressed liquefied gas | [5][7] |

| Odor | Slight ether-like odor | [5] |

| Occupational Exposure Limits | TLV-TWA: 1000 ppm | [7] |

This table highlights that CF3Br is a dense gas that can accumulate in low-lying areas, creating a significant and often overlooked asphyxiation hazard.[7]

Core Safety Principles & Engineering Controls

The hierarchy of controls is a fundamental concept in laboratory safety. Engineering controls are the most effective line of defense.

-

Chemical Fume Hood: All work with bromo-trifluoromethyl compounds must be conducted in a certified chemical fume hood.[18] This is non-negotiable. The fume hood protects the user from inhaling volatile compounds and contains any potential releases.

-

Ventilation: Ensure the laboratory has adequate general ventilation. For gaseous reagents, be aware that the gas is heavier than air and can accumulate in low-lying areas.[3][7] Oxygen levels should be monitored in confined spaces or where large releases are possible.[7][8]

-

Gas Cabinets and Delivery Systems: For reactions using gaseous reagents like CF3Br, dedicated gas cabinets with proper ventilation and leak detection are essential. Use only equipment, including regulators and tubing, specified for the product and its pressure.[3] Modern continuous flow chemistry systems, which use mass flow controllers and tube-in-tube reactors, offer a significantly safer method for handling hazardous gases by minimizing the volume in use at any one time and ensuring efficient consumption.[19][20][21][22]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[10][11][23]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be the primary means of protection. It is used to protect against residual risks that cannot be eliminated by engineering controls.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[10][12] For operations with a higher risk of splashing or pressure release, a full-face shield should be worn in addition to goggles.[10][23][24]

-

Hand Protection: Standard nitrile gloves may not be sufficient for prolonged contact.[24] Consult the glove manufacturer’s chemical resistance guide for your specific compound. For many organofluorine compounds, more robust materials like butyl rubber or Viton™ are recommended.[24][25] Always double-check gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.[24] For handling liquefied gases, wear cryogenic or cold-insulating gloves.[7]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[23] For larger-scale operations or in case of emergency, impervious protective clothing may be necessary.[10]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors or a self-contained breathing apparatus (SCBA) must be used.[10][26] SCBAs are required for emergency response situations.[16][4][8]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for handling bromo-trifluoromethyl compounds.

Standard Operating Procedures (SOPs): A Step-by-Step Guide

Adherence to well-defined SOPs is critical for mitigating risks.

Storage and Inspection

-